Cas no 1526-83-6 (Piperazine,1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl-)

Piperazine,1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl- structure
1526-83-6 structure
Product Name:Piperazine,1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl-
CAS-nummer:1526-83-6
MF:C19H22N2S
MW:310.456383228302
CID:193731
PubChem ID:107593
Update Time:2025-04-19

Piperazine,1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Piperazine,1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl-
    • 1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine
    • Perathiepin
    • 1-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine
    • 10-(4-Methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepine
    • BRN 0624620
    • Dibenzo(b,f)thiepin, 10,11-dihydro-10-(4-methylpiperazino)-
    • Perathiepine
    • Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methyl-
    • 1-(5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine
    • 1-(5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methyl-piperazine
    • 5-23-02-00425 (Beilstein Handbook Reference)
    • CHEMBL4553348
    • SCHEMBL3837897
    • AE-641/00612004
    • UNII-YR8C4WXJ4T
    • SR-01000883698
    • AKOS005065560
    • 1526-83-6
    • Piperazine, 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl-
    • DTXSID20934555
    • SR-01000883698-1
    • Cesiumtriiodide
    • 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine
    • 10-(4-Methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin
    • Q7166950
    • YR8C4WXJ4T
    • Inchi: 1S/C19H22N2S/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,17H,10-14H2,1H3
    • InChI-sleutel: MYFNXITXHNLSJY-UHFFFAOYSA-N
    • LACHT: S1C2C=CC=CC=2CC(C2C=CC=CC1=2)N1CCN(C)CC1

Berekende eigenschappen

  • Exacte massa: 310.15056
  • Monoisotopische massa: 310.15
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 1
  • Complexiteit: 366
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.7
  • Topologisch pooloppervlak: 31.8Ų

Experimentele eigenschappen

  • Dichtheid: 1.169
  • Kookpunt: 415.4°Cat760mmHg
  • Vlampunt: 205°C
  • Brekindex: 1.633
  • PSA: 6.48
Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd